molecular formula C27H42O4 B1496974 methyl 4-[(10S,13R)-3-acetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

methyl 4-[(10S,13R)-3-acetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

Cat. No.: B1496974
M. Wt: 430.6 g/mol
InChI Key: ORGPIPGUNTVRMI-QCZVZMKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Methyl 4-((3R,5R,8S,10S,13R,14S,17R)-3-acetoxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate is a complex organic compound It belongs to the class of steroids and is characterized by its intricate structure, which includes multiple chiral centers and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 4-((3R,5R,8S,10S,13R,14S,17R)-3-acetoxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate typically involves multiple steps, starting from simpler steroid precursors. The key steps include:

    Formation of the cyclopenta[a]phenanthrene core: This is achieved through a series of cyclization reactions.

    Introduction of the acetoxy group: This step involves the acetylation of a hydroxyl group using acetic anhydride in the presence of a catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 4-((3R,5R,8S,10S,13R,14S,17R)-3-acetoxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes to alcohols.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-Methyl 4-((3R,5R,8S,10S,13R,14S,17R)-3-acetoxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate is used as a model compound for studying steroid synthesis and reactivity. Its complex structure makes it an ideal candidate for exploring new synthetic methodologies and reaction mechanisms.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It may interact with specific receptors or enzymes, influencing various biochemical pathways.

Medicine

In medicine, ®-Methyl 4-((3R,5R,8S,10S,13R,14S,17R)-3-acetoxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate is investigated for its potential therapeutic applications. It may have anti-inflammatory, anti-cancer, or hormone-regulating properties.

Industry

In industry, this compound can be used as an intermediate in the synthesis of other complex molecules. Its unique structure makes it valuable for the production of pharmaceuticals and other high-value chemicals.

Mechanism of Action

The mechanism of action of ®-Methyl 4-((3R,5R,8S,10S,13R,14S,17R)-3-acetoxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate involves its interaction with specific molecular targets. These may include:

    Receptors: The compound may bind to steroid receptors, modulating their activity.

    Enzymes: It may inhibit or activate enzymes involved in metabolic pathways.

    Signaling Pathways: The compound may influence signaling pathways, leading to changes in gene expression or cellular behavior.

Comparison with Similar Compounds

Similar Compounds

  • ®-Methyl 4-((3R,5R,8S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
  • ®-Methyl 4-((3R,5R,8S,10S,13R,14S,17R)-3-acetoxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butanoate

Uniqueness

®-Methyl 4-((3R,5R,8S,10S,13R,14S,17R)-3-acetoxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate is unique due to its specific stereochemistry and functional groups

Properties

Molecular Formula

C27H42O4

Molecular Weight

430.6 g/mol

IUPAC Name

methyl 4-[(10S,13R)-3-acetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C27H42O4/c1-17(6-11-25(29)30-5)22-9-10-23-21-8-7-19-16-20(31-18(2)28)12-14-26(19,3)24(21)13-15-27(22,23)4/h13,17,19-23H,6-12,14-16H2,1-5H3/t17?,19?,20?,21?,22?,23?,26-,27+/m0/s1

InChI Key

ORGPIPGUNTVRMI-QCZVZMKVSA-N

Isomeric SMILES

CC(CCC(=O)OC)C1CCC2[C@@]1(CC=C3C2CCC4[C@@]3(CCC(C4)OC(=O)C)C)C

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CC=C3C2CCC4C3(CCC(C4)OC(=O)C)C)C

Origin of Product

United States

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